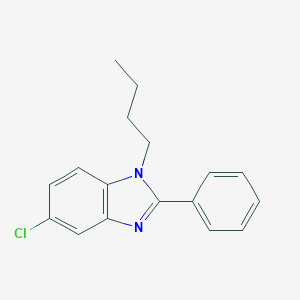![molecular formula C22H17ClN2O2S2 B304563 Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate, also known as AC-3933, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of dithienoquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of various pro-inflammatory and pro-tumor genes, resulting in the inhibition of inflammation and cancer growth.
Biochemical and Physiological Effects:
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been found to inhibit the production of various pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, and to suppress the activation of various pro-tumor pathways, including the PI3K/Akt and MAPK/ERK pathways. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor activities, its ability to inhibit the NF-κB signaling pathway, and its relatively easy synthesis method. However, Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate. One potential direction is the development of new drugs based on Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate for the treatment of various diseases, including inflammation and cancer. Another direction is the investigation of the potential toxicity of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate and its derivatives, which could help to identify potential safety concerns. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate and to identify potential targets for drug development.
Synthesemethoden
The synthesis of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-chlorophenylacetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form ethyl 7-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate. The final step involves the reduction of the nitro group to form the amino group, resulting in the formation of Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate |
|---|---|
Molekularformel |
C22H17ClN2O2S2 |
Molekulargewicht |
441 g/mol |
IUPAC-Name |
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2S2/c1-2-27-22(26)20-18(24)17-16(11-3-5-12(23)6-4-11)14-7-8-15-13(9-10-28-15)19(14)25-21(17)29-20/h3-6,9-10H,2,7-8,24H2,1H3 |
InChI-Schlüssel |
IZNNDVUEMDDIRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C4=C(CC3)SC=C4)N=C2S1)C5=CC=C(C=C5)Cl)N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3C(=C2C4=CC=C(C=C4)Cl)CCC5=C3C=CS5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)


![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)
